molecular formula C18H18ClNO2 B2905913 2-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide CAS No. 1396847-50-9

2-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide

Numéro de catalogue B2905913
Numéro CAS: 1396847-50-9
Poids moléculaire: 315.8
Clé InChI: RDJRBHYANULBBN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide, also known as TAK-220, is a selective antagonist of the chemokine receptor CXCR3. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Mécanisme D'action

2-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide selectively binds to the CXCR3 receptor, which is expressed on various immune cells, including T cells, B cells, and natural killer cells. CXCR3 is involved in the recruitment and activation of immune cells, particularly in response to inflammation and infection. By blocking the CXCR3 receptor, 2-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide inhibits the migration and activation of immune cells, leading to reduced inflammation and immune-mediated damage. 2-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide has also been shown to induce apoptosis in cancer cells, possibly through the inhibition of the AKT and ERK signaling pathways.
Biochemical and physiological effects:
2-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of immune cell migration and activation, the reduction of inflammation and tissue damage, and the induction of apoptosis in cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. 2-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide has a relatively short half-life and is rapidly metabolized in the liver, which may limit its systemic effects and toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide has several advantages for lab experiments, including its selectivity for the CXCR3 receptor, its well-defined mechanism of action, and its potential therapeutic applications in various diseases. However, 2-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide has some limitations, including its relatively short half-life and rapid metabolism, which may require frequent dosing and limit its systemic effects. In addition, 2-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide may have off-target effects on other chemokine receptors, which may affect its specificity and efficacy.

Orientations Futures

There are several future directions for the study of 2-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide, including the optimization of its synthesis and formulation, the investigation of its potential use in combination with other therapies, and the evaluation of its safety and efficacy in clinical trials. 2-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide may also have potential applications in other diseases, such as infectious diseases, neurological disorders, and cardiovascular diseases, which warrant further investigation. In addition, the development of more selective and potent CXCR3 antagonists may provide new opportunities for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of 2-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with N-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methylamine to obtain the intermediate 2-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide. This intermediate is then treated with sodium hydride and methyl iodide to yield the final product, 2-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide. The synthesis of 2-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide has been optimized and improved over the years to increase the yield and purity of the compound.

Applications De Recherche Scientifique

2-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. It has been shown to inhibit the migration and invasion of cancer cells, suppress tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. 2-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide has also been investigated for its role in autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis, where it has been shown to reduce inflammation and improve disease symptoms. In addition, 2-(2-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide has been studied for its potential use in inflammatory bowel disease, asthma, and allergic rhinitis.

Propriétés

IUPAC Name

2-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-16-8-4-2-6-14(16)11-17(21)20-12-18(22)10-9-13-5-1-3-7-15(13)18/h1-8,22H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJRBHYANULBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)CC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.